molecular formula C30H42O7 B3025980 Sartorypyrone B

Sartorypyrone B

Cat. No.: B3025980
M. Wt: 514.6 g/mol
InChI Key: DFAVZYUGRTVMCA-KNUPVKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Sartorypyrone B is a pentacyclic meroterpenoid metabolite isolated from Aspergillus (syn. Neosartorya) species . It exhibits strong growth inhibitory activity, having GI50s of 17.8, 20.5, and 25.0 μM, respectively, for MCF-7, NCI-H460, and A375-C5 . These cell lines represent breast adenocarcinoma, non-small cell lung cancer, and melanoma diseases , suggesting that this compound targets these cancer cells.

Mode of Action

coli, S aureus, and E. fecium . This suggests that this compound may interact with these antibiotics to enhance their effectiveness against certain bacterial strains.

Biochemical Pathways

This compound is produced by a previously unidentified cluster of genes responsible for producing sartorypyrones, a chemical made by the fungal pathogen Aspergillus fumigatus . The biosynthetic pathway for sartorypyrones and related natural products has been proposed . .

Result of Action

This compound exhibits strong growth inhibitory activity against certain cancer cell lines . This suggests that the molecular and cellular effects of this compound’s action may involve the inhibition of cell proliferation.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the production of this compound by Aspergillus fumigatus may be affected by the conditions of the fungal culture . Additionally, the effectiveness of this compound against its target cells may be influenced by factors such as the presence of other compounds (e.g., antibiotics ) and the physiological state of the cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Sartorypyrone B is derived from the ethyl acetate extract of the culture of Neosartorya tsunodae . The preparation involves cultivating the fungus and extracting the compound using ethyl acetate. The extract is then purified to isolate this compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through the cultivation of Neosartorya tsunodae and subsequent extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: Sartorypyrone B undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Sartorypyrone B has several scientific research applications, including:

Properties

IUPAC Name

[(1R,2S,11S,14R,15R,17S,18R,20R)-18-acetyloxy-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-17-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-16-13-20(33)19-14-24-28(6)11-9-22-27(4,5)25(36-18(3)32)21(35-17(2)31)15-29(22,7)23(28)10-12-30(24,8)37-26(19)34-16/h13,21-25H,9-12,14-15H2,1-8H3/t21-,22-,23-,24-,25-,28+,29-,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAVZYUGRTVMCA-KNUPVKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@H]4[C@]([C@@H]3C2)(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.